(4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
Descripción
This compound is a synthetic small molecule featuring a tetrahydropyran ring substituted with a phenyl group and a piperidinyl moiety linked to a quinolin-8-yloxy group via a methanone bridge. Crystallographic studies using programs like SHELXL and SHELXS (from the SHELX suite) are critical for resolving its 3D conformation, hydrogen-bonding networks, and packing interactions .
Propiedades
IUPAC Name |
(4-phenyloxan-4-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c29-25(26(13-18-30-19-14-26)21-8-2-1-3-9-21)28-16-11-22(12-17-28)31-23-10-4-6-20-7-5-15-27-24(20)23/h1-10,15,22H,11-14,16-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELKHVBRQNWPPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule notable for its structural complexity and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 416.52 g/mol. The structure features a tetrahydropyran ring, a quinoline moiety, and a piperidine unit, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N2O3 |
| Molecular Weight | 416.52 g/mol |
| IUPAC Name | (4-phenyloxan-4-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Tetrahydropyran Ring : Hydrogenation of dihydropyran using catalysts like Raney nickel.
- Introduction of Phenyl Group : Achieved through Friedel-Crafts alkylation with benzene in the presence of a Lewis acid.
- Attachment of Piperidine Moiety : Nucleophilic substitution where piperidine reacts with a suitable leaving group on the tetrahydropyran ring.
Biological Activity
Research indicates that compounds with similar structures often exhibit diverse pharmacological effects. The biological activity of (4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound's structural components suggest potential inhibition of enzymes such as tyrosinase (TYR), which is crucial in melanin biosynthesis .
- Antioxidant Properties : Preliminary studies indicate antioxidant activity, which could be beneficial in therapeutic applications .
- Neuropharmacological Effects : The piperidine moiety may facilitate interactions with neurotransmitter receptors, potentially modulating neurological pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
Study on Tyrosinase Inhibition
A series of derivatives were synthesized and evaluated for their inhibitory effects on tyrosinase:
- Best Inhibitor : Compound 10 showed significant inhibition with an IC50 value indicating effective binding to the enzyme's active site.
| Compound | IC50 (μM) | Notes |
|---|---|---|
| Compound 10 | 3.8 | Best inhibitor found |
| Compound 1 | 5.0 | Precursor compound comparison |
Antioxidant Activity Assessment
In vitro assays demonstrated that the synthesized compounds exhibited antioxidant properties without significant cytotoxicity up to concentrations of 25 μM .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymes : The phenolic moiety mimics natural substrates, allowing for competitive inhibition at the enzyme's active site.
- Receptor Modulation : The piperidine structure may engage with various neurotransmitter receptors, influencing signaling pathways critical for neurological functions.
Comparison with Similar Compounds
The unique combination of functional groups in (4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone distinguishes it from other compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinine | Contains quinoline; antimalarial | Antimalarial, analgesic |
| Chloroquine | Quinoline derivative; malaria treatment | Antimalarial, anti-inflammatory |
| Tetracycline | Broad-spectrum antibiotic | Antibacterial, antiprotozoal |
This compound's specific combination allows for unique interactions that may enhance its therapeutic potential compared to simpler derivatives like quinine or chloroquine.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining tetrahydropyran, piperidine, and quinoline systems. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings :
Tetrahydropyran vs. Structural refinement via SHELXL reveals a chair conformation for the tetrahydropyran ring, with phenyl substitution at C4 inducing steric effects absent in simpler analogs . In contrast, 4-phenyltetrahydropyran-4-amine hydrochloride shows a flattened boat conformation, as resolved using SHELXT, suggesting divergent pharmacodynamic profiles .
Quinolin-8-yloxy Group Orientation: The quinolin-8-yloxy moiety’s orientation, resolved via SHELXS, creates a planar aromatic system that may facilitate π-π stacking with protein targets. Similar stacking is less pronounced in carboxamide analogs due to rotational freedom around the carboxamide bond.
Methanone Bridge vs. Carboxamide Linkers: The methanone bridge in the target compound enhances metabolic stability compared to hydrolytically labile carboxamide linkages. This is corroborated by crystallographic data showing stronger C=O bond polarization (1.22 Å bond length, typical for ketones) versus 1.33 Å for carboxamides .
Q & A
Q. What are the standard synthetic routes for (4-phenyltetrahydro-2H-pyran-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures:
- Step 1 : Formation of the tetrahydro-2H-pyran-4-yl phenyl group via cyclization of diols or ketones under acidic conditions.
- Step 2 : Introduction of the quinolin-8-yloxy-piperidine moiety using nucleophilic aromatic substitution (e.g., coupling quinolin-8-ol with 4-chloropiperidine derivatives in polar aprotic solvents like DMF or THF at 60–80°C) .
- Step 3 : Methanone linkage via Friedel-Crafts acylation or coupling reactions, monitored by thin-layer chromatography (TLC) to track intermediate formation .
- Optimization : Adjusting solvent polarity (e.g., xylene for high-temperature reflux), stoichiometry of chloranil (oxidizing agent), and purification via recrystallization (methanol/water) improves yields (>70%) .
Q. What characterization techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry of the tetrahydro-2H-pyran and piperidine rings, and aromatic proton integration for quinoline and phenyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ ion at m/z 483.2254) .
- X-ray Crystallography : Optional for resolving stereochemical ambiguities in the tetrahydro-2H-pyran or piperidine moieties .
Q. How can researchers design initial biological activity screening for this compound?
- In vitro assays : Prioritize targets based on structural analogs (e.g., quinoline derivatives often target kinase enzymes or DNA topoisomerases). Use cytotoxicity assays (MTT/PrestoBlue) against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial screening : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution) .
- Dose-response curves : Use 3–5 log-scale concentrations to establish IC₅₀ values, with positive controls (e.g., doxorubicin for anticancer assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?
- Core modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability .
- Piperidine ring substitutions : Introduce methyl or sulfonyl groups at the 4-position to modulate target binding affinity .
- Quinoline modifications : Test 8-oxy vs. 8-amino derivatives to assess impact on kinase inhibition .
- Methodology : Use parallel synthesis to generate analogs, followed by hierarchical clustering of bioactivity data .
Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data?
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability (F%) in rodent models to identify absorption issues .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the tetrahydro-2H-pyran ring) .
- Formulation adjustments : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance solubility and tissue penetration .
Q. How can computational modeling guide target identification for this compound?
- Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries for EGFR or BRAF) .
- MD simulations : Run 100-ns trajectories to assess binding stability of the quinoline-piperidine motif in ATP-binding pockets .
- ADMET prediction : SwissADME to prioritize analogs with optimal LogP (2–4) and low CYP3A4 inhibition risk .
Q. What methods validate the enantiomeric purity of the tetrahydro-2H-pyran moiety?
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves for R/S configurations .
- Asymmetric synthesis : Employ Sharpless epoxidation or organocatalytic methods during pyran ring formation .
Q. How can researchers address low aqueous solubility during formulation development?
- Salt formation : React with hydrochloric or citric acid to generate hydrochloride/citrate salts .
- Co-solvent systems : Use Cremophor EL or cyclodextrin-based vehicles to enhance solubility in preclinical studies .
- Amorphous solid dispersion : Spray-dry with HPMCAS-LF to stabilize the amorphous phase and improve dissolution rates .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
- Hypothesis 1 : Tissue-specific metabolic activation (e.g., CYP450 expression in liver-derived cell lines) .
- Hypothesis 2 : Differential expression of target proteins (e.g., overexpression of EGFR in MCF-7 vs. HeLa) .
- Validation : Perform Western blotting or qPCR to quantify target protein levels in tested cell lines .
Q. What causes variability in batch-to-batch synthetic yields?
- Root cause 1 : Inconsistent temperature control during quinoline-piperidine coupling (critical range: 60–80°C) .
- Root cause 2 : Residual moisture in solvents (e.g., THF), leading to side reactions; use molecular sieves for drying .
- Resolution : Implement process analytical technology (PAT) for real-time reaction monitoring .
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